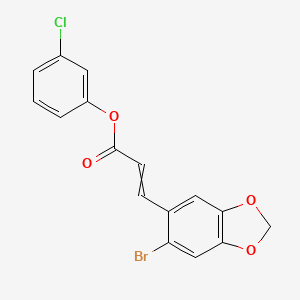

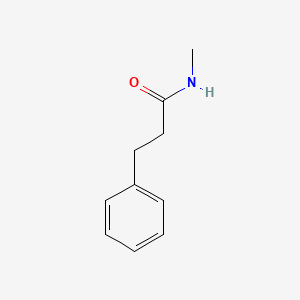

![molecular formula C6H4N4O3 B1352870 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 61719-60-6](/img/structure/B1352870.png)

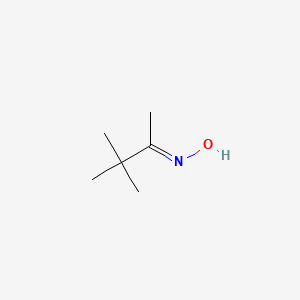

1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is a chemical compound that belongs to the class of imidazo[4,5-c]pyridin-2-ones . It is a derivative of imidazo[4,5-c]pyridin-2-one, which has been identified as a novel Src family kinase inhibitor against glioblastoma .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, one of the derivatives of imidazo[4,5-c]pyridin-2-one, 4-amino-1-cyclopentyl-3-(1H-indol-5-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1r), was synthesized from 7d (300 mg, 1.4 mmol) and 8r (443 mg, 2.8 mmol) according to a general procedure and obtained as a brown solid .Molecular Structure Analysis

The molecular structure of “1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Agents

- Application : Imidazo[4,5-b]pyridine derivatives are known to have analgesic (pain-relieving) and nonsteroidal anti-inflammatory effects .

- Methods : These compounds are typically synthesized from readily available derivatives of 2,3-diaminopyridine .

- Results : The specific outcomes can vary depending on the exact derivative and its application. However, these compounds generally show promise in managing pain and inflammation .

Antidepressant Agents

- Application : Certain imidazo[4,5-b]pyridine derivatives exhibit antidepressant activity .

- Methods : The synthesis methods are similar to those used for the analgesic and anti-inflammatory agents .

- Results : While specific results can vary, these compounds have shown potential in treating depressive disorders .

Cardiotonic Agents

- Application : Some imidazo[4,5-b]pyridine derivatives have cardiotonic effects, meaning they can increase the contractility of the heart .

- Methods : The synthesis methods are similar to those used for the other applications .

- Results : These compounds could potentially be used to treat certain heart conditions .

Antibacterial and Antimycobacterial Agents

- Application : Imidazole derivatives have been reported to show antibacterial and antimycobacterial activities .

- Methods : The synthesis methods are similar to those used for the other applications .

- Results : These compounds could potentially be used to treat bacterial and mycobacterial infections .

Antitumor Agents

- Application : Certain imidazole derivatives have been found to inhibit excessive angiogenesis, which is essential for the growth of tumor cells .

- Methods : The synthesis methods are similar to those used for the other applications .

- Results : These compounds could potentially be used in cancer treatment .

Lymphocyte Function-Associated Nitrogen (LFA-1) Inhibitors

- Application : Some imidazole derivatives serve as lymphocyte function-associated nitrogen (LFA-1) inhibitors .

- Methods : The synthesis methods are similar to those used for the other applications .

- Results : These compounds could potentially be used to modulate immune responses .

Antidiabetic Agents

- Application : Certain imidazole derivatives have been found to exhibit antidiabetic activity .

- Methods : The synthesis methods are similar to those used for the other applications .

- Results : These compounds could potentially be used in the treatment of diabetes .

Anti-allergic Agents

- Application : Some imidazole derivatives have been reported to show anti-allergic activities .

- Methods : The synthesis methods are similar to those used for the other applications .

- Results : These compounds could potentially be used to treat allergic reactions .

Antipyretic Agents

Propriétés

IUPAC Name |

7-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-6-8-3-1-7-2-4(10(12)13)5(3)9-6/h1-2H,(H2,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNADQHDSICALJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C=N1)[N+](=O)[O-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393024 |

Source

|

| Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one | |

CAS RN |

61719-60-6 |

Source

|

| Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

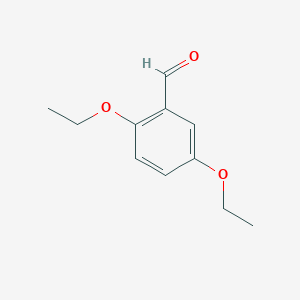

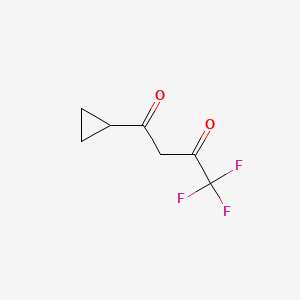

![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)